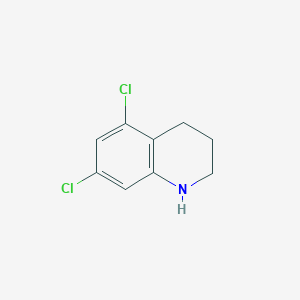

5,7-Dichloro-1,2,3,4-tetrahydroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dichloro-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h4-5,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNUVOZWZUUKNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2Cl)Cl)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the Tetrahydroquinoline Scaffold in Organic and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (B108954) (THQ) core is a bicyclic heterocyclic amine that is a recurring motif in a multitude of natural products and synthetic molecules of significant scientific interest. Its prevalence stems from a combination of its structural features and its accessibility through various synthetic methodologies.

In the realm of organic chemistry, the tetrahydroquinoline scaffold is a valuable building block. Numerous synthetic strategies, including domino reactions, have been developed for its efficient construction, allowing for the creation of complex molecular architectures with high degrees of substitution and stereochemical control. nih.gov These synthetic advancements have made a wide array of tetrahydroquinoline derivatives accessible for further chemical exploration and application. organic-chemistry.org

From a medicinal chemistry perspective, the tetrahydroquinoline scaffold is considered a "privileged structure." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug discovery. The inherent structural rigidity and three-dimensional character of the THQ system allow for the precise spatial orientation of various functional groups, facilitating targeted interactions with biological macromolecules.

The biological significance of the tetrahydroquinoline scaffold is vast and well-documented. Derivatives have been investigated for a wide spectrum of pharmacological activities. A notable area of research is in cancer therapy, where tetrahydroquinoline-based compounds have been explored as potent inhibitors of key cellular targets. For instance, they have been identified as efficient scaffolds for the development of mTOR inhibitors for the treatment of lung cancer. tandfonline.comnih.gov Further studies have designed and synthesized morpholine-substituted tetrahydroquinoline derivatives that have shown strong and specific anticancer action against various cancer cell lines. mdpi.comnih.gov

The table below summarizes some of the key biological activities associated with the tetrahydroquinoline scaffold, highlighting the diversity of its applications in medicinal chemistry.

| Biological Target/Activity | Therapeutic Area | Research Focus |

| mTOR Inhibition | Oncology | Development of selective inhibitors for lung and breast cancer treatment. mdpi.comnih.gov |

| Farnesyltransferase Inhibition | Oncology | Design of inhibitors to control Ras-dependent tumor growth. daneshyari.com |

| Anticancer Agents | Oncology | Exploration of various mechanisms including apoptosis induction and cell cycle arrest. |

| Neurotropic Agents | Neurology | Investigation for potential treatments of neurodegenerative disorders. |

Overview of Dihalo Substituted Tetrahydroquinolines in Chemical Research

The introduction of halogen atoms, particularly chlorine, onto the tetrahydroquinoline scaffold can significantly modulate the molecule's physicochemical properties and biological activity. eurochlor.org Dihalogenation, specifically with chlorine, can impact factors such as lipophilicity, metabolic stability, and electronic distribution, which in turn influences how the molecule interacts with biological systems.

Research into dihalo-substituted tetrahydroquinolines has explored various synthetic routes and potential applications. For example, a highly diastereoselective [4+2] annulation method has been developed for the synthesis of multi-substituted tetrahydroquinolines, including derivatives bearing a 2,4-dichlorophenyl group at the 2-position. frontiersin.org This highlights the chemical tractability of introducing dichlorinated phenyl moieties into the THQ framework.

While specific research on the 5,7-dichloro substitution pattern on the tetrahydroquinoline ring is not extensively documented in readily available literature, the principles of halogen substitution are well-established. The positions of the chlorine atoms on the aromatic ring are crucial in determining the molecule's properties. In the case of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline, the chlorine atoms are positioned on the benzene (B151609) ring of the scaffold, which would be expected to influence its electronic nature and potential for intermolecular interactions, such as halogen bonding.

The synthesis of related dihalo-substituted heterocyclic systems, such as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, often involves the use of the corresponding dihalo-tetrahydroisoquinoline precursor. researchgate.netgoogle.com This suggests that this compound could serve as a key intermediate for the synthesis of more complex, functionalized molecules.

Current Research Landscape and Future Perspectives for 5,7 Dichloro 1,2,3,4 Tetrahydroquinoline Analogues

Direct Synthetic Routes to this compound

The most straightforward approach to synthesizing this compound involves the chemical modification of a corresponding quinoline (B57606) precursor. This typically entails the reduction of the pyridine (B92270) ring within the already halogenated quinoline core.

Starting Materials and Precursors for the Halogenated Core

The primary and most immediate precursor for the direct synthesis of this compound is 5,7-dichloroquinoline (B1370276) . The synthesis of this starting material itself is a key step. While specific methods for 5,7-dichloroquinoline are not extensively detailed, its preparation can be inferred from established quinoline syntheses. These methods often begin with an appropriately substituted aniline (B41778). For the target compound, the logical aniline precursor is 3,5-dichloroaniline (B42879) . wikipedia.org This aniline can be produced by the hydrogenation of 3,5-dichloronitrobenzene (B1666198) or through multi-step routes starting from other isomers like 2,4-dichloroaniline. wikipedia.orggoogle.com

Once 3,5-dichloroaniline is obtained, it can be subjected to classic quinoline-forming reactions, such as the Skraup or Doebner-von Miller synthesis, which would yield the quinoline core. Subsequent chlorination, or the use of chlorinated reagents during the cyclization, would lead to the desired 5,7-dichloroquinoline.

Analogous syntheses for other dichloroquinolines are well-documented. For instance, 4,7-dichloroquinoline is commonly prepared by the chlorination of 7-chloroquinolin-4-ol. chemicalbook.com Similarly, 5,7-dichloro-8-hydroxyquinoline is produced via the direct chlorination of 8-hydroxyquinoline (B1678124) in a suitable solvent like chloroform, often in the presence of an iodine catalyst to facilitate the reaction. google.com

Reaction Conditions and Catalysis in Core Synthesis

With the 5,7-dichloroquinoline precursor in hand, the core synthesis of this compound is achieved through the reduction of the heterocyclic ring. Catalytic hydrogenation is the most common and efficient method for this transformation. This process requires a catalyst that can selectively reduce the N-containing ring without affecting the benzene (B151609) ring or the crucial chloro-substituents.

Several catalytic systems are effective for the hydrogenation of quinoline derivatives. organic-chemistry.org Palladium-based catalysts, such as palladium on carbon (Pd/C), are frequently employed. For example, a bifunctional Pd@UiO-66 catalyst has been used for the reductive cyclization of ortho-nitrochalcones to form tetrahydroquinolines under hydrogen pressure (100 psi H₂). iastate.edu More advanced palladium catalysts, like palladium nanoparticles supported on nitrogen-doped carbon (Pd/CN), have shown high activity and selectivity for the hydrogenation of various quinolines to 1,2,3,4-tetrahydroquinolines under relatively mild conditions (50 °C and 20 bar H₂). rsc.org The tolerance of these catalytic systems to halogen substituents makes them suitable for the synthesis of the target compound.

Advanced Strategies for Constructing the Halogenated Tetrahydroquinoline Core

Beyond direct reduction, several advanced synthetic strategies allow for the construction of the substituted tetrahydroquinoline ring system from simpler, non-cyclic starting materials. These methods offer greater flexibility for introducing various substituents.

Povarov Reaction and its Variants for Substituted Tetrahydroquinolines

The Povarov reaction is a powerful multi-component reaction that constructs the tetrahydroquinoline skeleton in a single step. wikipedia.org It is formally a [4+2] cycloaddition between an aromatic imine (the aza-diene) and an electron-rich alkene (the dienophile). jst.org.in The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride, or a Brønsted acid. wikipedia.orgjst.org.in

To synthesize a 5,7-dichloro-substituted tetrahydroquinoline using this method, the reaction would employ:

An aniline component: 3,5-dichloroaniline . wikipedia.org

An aldehyde component (e.g., benzaldehyde).

An electron-rich alkene (e.g., an enol ether).

These three components react in situ. The aniline and aldehyde first condense to form an N-arylimine. The Lewis acid catalyst then activates this imine towards electrophilic attack by the alkene. Subsequent intramolecular electrophilic aromatic substitution onto the electron-rich aniline ring, followed by tautomerization, yields the final tetrahydroquinoline product. wikipedia.org The versatility of this reaction allows for the synthesis of a wide array of substituted tetrahydroquinolines by varying the three core components. nih.gov

Domino and Cascade Reaction Sequences for Tetrahydroquinoline Synthesis

Domino and cascade reactions are highly efficient processes that involve two or more bond-forming transformations in a single pot without isolating intermediates. dicp.ac.cn These sequences are prized for their atom and step economy. Several domino strategies have been developed for tetrahydroquinoline synthesis.

One notable example is a tandem sequence involving a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. iastate.edu This process can start with precursors like a substituted 2-nitrobenzaldehyde (B1664092) and an acetophenone. A bifunctional catalyst, such as palladium supported on a metal-organic framework (Pd@UiO-66), first catalyzes the condensation to form an ortho-nitrochalcone intermediate. In the same pot, the catalyst then facilitates the hydrogenation of both the nitro group and the alkene, triggering a reductive cyclization to form the tetrahydroquinoline ring. iastate.edu To apply this to the target molecule, one would need to start with appropriately chlorinated precursors.

Another domino approach involves the reaction of Morita-Baylis-Hillman (MBH) acetates with primary amines. This sequence can lead to the formation of 1,2-dihydroquinolines, which are close relatives and potential precursors to tetrahydroquinolines. mdpi.com

Catalytic Hydrogenation Approaches for Tetrahydroquinoline Ring Formation

While catalytic hydrogenation is the key step in the direct synthesis from 5,7-dichloroquinoline, the development of novel catalytic systems makes it an advanced strategy in its own right. The primary challenge is to achieve high yield and selectivity for the reduction of the pyridine part of the quinoline ring while preserving the chlorine atoms on the benzene ring. Modern catalysis offers several solutions.

A variety of catalytic systems have been successfully applied to the hydrogenation of quinolines, many of which are tolerant of halogen substituents. These include both homogeneous and heterogeneous catalysts. Unsupported nanoporous gold (AuNPore) has been used with an organosilane and water as the hydrogen source for a highly efficient and regioselective hydrogenation. organic-chemistry.org Metal-free conditions have also been developed, utilizing B(C₆F₅)₃ as a catalyst with hydrosilanes as the reducing agent. organic-chemistry.org

The table below summarizes and compares several modern catalytic systems used for the conversion of quinolines to 1,2,3,4-tetrahydroquinolines.

| Catalyst System | Hydrogen Source | Typical Conditions | Key Features |

| Pd/CN | H₂ gas | 50 °C, 20 bar | High activity and stability; compatible with various functional groups. rsc.org |

| Pd@UiO-66 | H₂ gas | 80 °C, 100 psi | Bifunctional catalyst for tandem condensation/hydrogenation reactions. iastate.edu |

| AuNPore | Organosilane/H₂O | Room Temperature | High regioselectivity; catalyst is recoverable and reusable. organic-chemistry.org |

| B(C₆F₅)₃ | Hydrosilane | Not specified | Metal-free hydrogenation approach. organic-chemistry.org |

| Chiral Phosphoric Acid / Hantzsch Ester | Hantzsch Ester | Not specified | Enables asymmetric reduction for chiral tetrahydroquinolines. organic-chemistry.orgdicp.ac.cn |

These advanced catalytic methods provide a robust toolkit for the final, crucial reduction step, ensuring that this compound can be synthesized efficiently from its aromatic precursor.

Acid-Catalyzed Cyclization and Rearrangement Processes

Acid-catalyzed reactions are foundational in the synthesis of the tetrahydroquinoline (THQ) core. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond through intramolecular cyclization of a suitably functionalized aniline precursor. Domino reactions, which combine multiple transformations in a single operation, are particularly efficient. nih.gov

Common acid-catalyzed strategies applicable to THQ synthesis include:

Friedel-Crafts-type Cyclizations: This approach involves the intramolecular electrophilic substitution of an activated aromatic ring. For instance, an N-aryl-γ-amino alcohol can be treated with a strong acid like sulfuric acid or polyphosphoric acid (PPA) to generate a carbocation, which then attacks the electron-rich aniline ring to form the heterocyclic system.

Pictet-Spengler Reaction: While classically used for tetrahydroisoquinoline synthesis, variations of this reaction can be applied to THQ scaffolds. The reaction condenses an amine with an aldehyde or ketone to form an iminium ion, which is then attacked by an activated aromatic ring. For THQ synthesis, this would involve an ortho-aminophenyl precursor that can cyclize onto a tethered electrophilic carbon. Microwave-assisted Pictet-Spengler reactions have been shown to accelerate the formation of related heterocyclic systems. orgsyn.org

Povarov Reaction: This is a powerful three-component reaction for synthesizing THQs, often catalyzed by a Lewis or Brønsted acid. It involves the [4+2] cycloaddition of an aniline, an aldehyde, and an electron-rich alkene. utsouthwestern.edu The acid catalyst activates the imine formed in situ from the aniline and aldehyde, facilitating the cycloaddition.

Brønsted Acid-Promoted Annulation: Modern methods include metal-free annulation strategies. For example, α-vinylanilines can react with α-diazo sulfonium (B1226848) salts under Brønsted acid conditions. This process leads to the formation of a quinoline ring, which can subsequently be reduced to the corresponding tetrahydroquinoline. google.com

A notable example is the chiral phosphoric acid-catalyzed dehydrative cyclization of 2-aminochalcones, which proceeds to form THQs in excellent yields. nih.gov These organocatalytic methods represent a significant advance, offering mild conditions and the potential for enantioselectivity.

Metal-Promoted Processes in Tetrahydroquinoline Synthesis

A wide array of transition metals are utilized to catalyze the synthesis of tetrahydroquinolines, often providing high efficiency, selectivity, and functional group tolerance. nih.gov These processes range from direct hydrogenation of quinolines to complex domino reactions involving C-H activation.

Key metal-promoted strategies include:

Catalytic Hydrogenation of Quinolines: The most direct route to a THQ is the reduction of the corresponding quinoline. Numerous catalytic systems have been developed for this purpose, employing both precious and base metals.

Ruthenium and Iridium: Complexes such as [Ru(p-cymene)Cl2]2 and various iridium catalysts are highly effective for the hydrogenation of quinolines to THQs. dicp.ac.cn The addition of iodine as a co-catalyst has been shown to significantly enhance the reactivity of ruthenium systems. dicp.ac.cn Iridium-catalyzed transfer hydrogenation, using hydrogen donors like 2-propanol or formic acid, is also a common and efficient method. dicp.ac.cn

Cobalt: As a more abundant and less expensive alternative, cobalt-based catalysts have gained prominence. Heterogeneous catalysts prepared from Co(OAc)2 and a reductant like zinc powder can effectively hydrogenate quinolines in aqueous solutions. researchgate.net Pyrolyzed cobalt-salen complexes also serve as robust catalysts for this transformation. researchgate.net

Gold and Silver: Nanoporous gold (AuNPore) has been used as a recyclable catalyst for the regioselective hydrogenation of quinolines using organosilanes and water as the hydrogen source. organic-chemistry.org Ligand-free silver catalysts have also been employed for the reduction of quinolines at room temperature. organic-chemistry.org

Cyclization via C-H Activation: Palladium catalysis enables the formal [4+2] cycloaddition between ortho-methyl anilides and allenes through the activation of a benzylic C(sp³)–H bond, providing a direct route to highly substituted THQ skeletons. quickcompany.in

Borrowing Hydrogen Methodology: This atom-economical strategy uses catalysts, such as those based on manganese, to facilitate the synthesis of THQs from 2-aminobenzyl alcohols and secondary alcohols, with water as the only byproduct. dicp.ac.cn

Reductive Cyclization: 2-Nitrochalcones can be converted to THQs via a reductive cyclization under catalytic hydrogenation conditions, where both the nitro group and the alkene are reduced, followed by cyclization. nih.gov

Table 1: Comparison of Metal Catalysts in Tetrahydroquinoline Synthesis This table is interactive. You can sort and filter the data.

| Catalyst Type | Metal | Typical Reaction | Key Features |

|---|---|---|---|

| Pincer Complex | Manganese | Borrowing Hydrogen | Atom-economical, uses alcohols as alkylating agents. dicp.ac.cn |

| Iron Porphyrin | Iron | Intramolecular C-H Insertion | One-step route from acyclic precursors. nih.gov |

| Supported Nanoparticles | Cobalt | Hydrogenation | Heterogeneous, reusable, operates in aqueous media. researchgate.net |

| Pd(II)/Amino Acid | Palladium | C(sp³)–H Activation/Annulation | Forms highly substituted THQs from anilides and allenes. quickcompany.in |

| Ruthenium/Iodine | Ruthenium | Hydrogenation | High efficiency, mild conditions. dicp.ac.cn |

| Iridium Complexes | Iridium | Transfer Hydrogenation | Wide substrate scope, environmentally friendly options. organic-chemistry.org |

| Nanoporous Gold | Gold | Hydrogenation | Heterogeneous, reusable, uses organosilane as H₂ source. organic-chemistry.org |

Strategies for Incorporating Dichloro Substituents at the 5,7-Positions

Introducing the 5,7-dichloro substitution pattern onto the tetrahydroquinoline ring can be achieved through two primary strategic approaches: direct chlorination of a pre-formed ring system or, more commonly, construction of the heterocyclic ring from a dichlorinated aromatic precursor.

Synthesis from Dichlorinated Precursors: This is the most reliable and widely used method for controlling the regiochemistry of substitution. The synthesis typically begins with an appropriately substituted aniline, most notably 3,5-dichloroaniline.

Skraup-Gould-Jacobs Type Reactions: A classic approach involves reacting 3,5-dichloroaniline with a three-carbon synthon to build the quinoline ring. For instance, reaction with diethyl ethoxymethylenemalonate followed by thermal cyclization yields a 4-hydroxy-5,7-dichloroquinoline derivative. quickcompany.in Subsequent functional group manipulations, such as decarboxylation and chlorination (e.g., with POCl₃), can produce 4,5,7-trichloroquinoline. quickcompany.in A similar strategy starting from m-chloroaniline yields 4,7-dichloroquinoline. orgsyn.org

Catalytic Hydrogenation of 5,7-Dichloroquinoline: Once the 5,7-dichloroquinoline scaffold is assembled, the most direct route to the target compound is the catalytic hydrogenation of the pyridine ring. The same metal catalysts used for general quinoline hydrogenation (e.g., Ru, Ir, Co, Pd/C) can be applied. dicp.ac.cnresearchgate.net A significant challenge in this step is the potential for hydrodechlorination (removal of chlorine atoms) as a side reaction, which can be minimized by careful selection of the catalyst, solvent, and reaction conditions.

Direct Chlorination: The direct electrophilic chlorination of a pre-formed quinoline or tetrahydroquinoline ring is an alternative strategy.

The electron-rich benzene portion of the quinoline ring is susceptible to electrophilic substitution. However, directing the chlorination specifically to the 5- and 7-positions requires careful control. The presence of activating groups on the benzene ring can facilitate this process. For example, 8-hydroxyquinoline can be chlorinated with excess chlorine in the presence of an iodine catalyst to produce 5,7-dichloro-8-hydroxy-quinoline in high yield. google.com The hydroxyl group strongly activates the ring and directs the substitution to the ortho and para positions (C7 and C5). While this demonstrates the feasibility of the 5,7-dichlorination pattern, direct chlorination of unsubstituted tetrahydroquinoline is less straightforward and may lead to mixtures of products.

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral this compound derivatives requires the use of asymmetric synthesis techniques. While specific examples for the 5,7-dichloro substrate are not widely reported, several powerful general methodologies for the enantioselective synthesis of THQs can be directly applied. researchgate.net These strategies typically establish chirality during the ring-forming step or through asymmetric reduction of a prochiral intermediate.

Key asymmetric strategies include:

Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, or chiral primary/secondary amines are highly effective catalysts.

Asymmetric Povarov Reaction: The three-component reaction between an aniline (e.g., 3,5-dichloroaniline), an aldehyde, and an alkene can be rendered enantioselective using a chiral phosphoric acid catalyst. This would construct the chiral THQ core with the desired dichlorination pattern in a single step.

Asymmetric aza-Michael Addition: A powerful strategy involves the enantioselective addition of an aniline to an α,β-unsaturated carbonyl compound, catalyzed by a chiral amine or acid. imperial.ac.ukresearchgate.net The resulting adduct can then be cyclized to form the chiral THQ. This approach could be used to generate optically enriched precursors for the synthesis of the target molecule. morressier.com

Asymmetric Hydrogenation: This method involves the reduction of a prochiral C=C or C=N bond in a quinoline, dihydroquinoline, or related precursor using a chiral metal catalyst.

Iridium, rhodium, and ruthenium complexes bearing chiral ligands (e.g., chiral phosphines) are widely used for the asymmetric hydrogenation of quinolines. dicp.ac.cn Applying this to a 5,7-dichloroquinoline substrate would be a direct method to obtain the chiral target compound, provided the catalyst tolerates the chlorinated substrate.

Chiral Auxiliaries: A classical approach involves attaching a chiral auxiliary to the nitrogen atom of the precursor. A subsequent diastereoselective reaction, such as cyclization or reduction, establishes the new stereocenter. The auxiliary is then removed to yield the enantiomerically enriched product.

Table 2: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Application to 5,7-Dichloro-THQ |

|---|---|---|

| Chiral Brønsted Acid Catalysis | Enantioselective Povarov or cyclization reaction. nih.gov | Reaction of 3,5-dichloroaniline, an aldehyde, and an alkene in the presence of a chiral phosphoric acid. |

| Asymmetric Hydrogenation | Reduction of a prochiral quinoline or dihydroquinoline with a chiral metal catalyst. dicp.ac.cn | Direct asymmetric hydrogenation of 5,7-dichloroquinoline using a chiral Ir or Ru complex. |

| Organocatalytic aza-Michael Addition | Enantioselective addition of an aniline to an enone, followed by cyclization. imperial.ac.ukresearchgate.net | Reaction of 3,5-dichloroaniline with an α,β-unsaturated ketone catalyzed by a chiral amine, followed by reductive cyclization. |

Protection and Deprotection Strategies in this compound Synthesis

The secondary amine within the tetrahydroquinoline ring is a nucleophilic and moderately acidic site that often requires protection during multi-step syntheses to prevent unwanted side reactions. researchgate.net The choice of a protecting group is critical and must be compatible with the other functional groups in the molecule and the planned reaction conditions. utsouthwestern.edu

Common nitrogen protecting groups relevant to THQ synthesis include:

Benzyl (B1604629) (Bn): The benzyl group is a robust protecting group, typically introduced using benzyl bromide (BnBr) and a base. It is stable to a wide range of non-reductive conditions. Deprotection is most commonly achieved by catalytic hydrogenation (e.g., H₂, Pd/C). This method is highly effective but must be used with caution for the 5,7-dichloro-THQ target, as it carries a risk of simultaneous hydrodechlorination of the aromatic ring. Alternative deprotection methods, such as dissolving metal reduction, may be required. A patent for the synthesis of a related isoquinoline (B145761) demonstrates the use of a benzyl group to protect the nitrogen during a carboxylation reaction involving n-butyllithium, followed by deprotection via catalytic hydrogenation. google.com

Carbamates (Boc and Cbz):

tert-Butoxycarbonyl (Boc): This is one of the most common N-protecting groups. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic, hydrogenolytic, and nucleophilic conditions. Its key advantage is its lability under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in an organic solvent), which are conditions that would not affect the chloro-substituents.

Benzyloxycarbonyl (Cbz): Introduced using benzyl chloroformate (CbzCl), the Cbz group is similar to Boc in its stability profile but is cleaved by catalytic hydrogenation. Therefore, it shares the same potential complication as the benzyl group regarding hydrodechlorination.

Acyl Groups (e.g., Acetyl): Acyl groups are easily introduced with an acid chloride or anhydride. They are very stable but deactivate the nitrogen, making it non-nucleophilic and reducing the basicity of the ring. Removal typically requires harsh hydrolytic conditions (strong acid or base), which may not be compatible with all substrates.

Sulfonyl Groups (e.g., Tosyl, Ts): The tosyl group is introduced using tosyl chloride (TsCl). It is extremely stable to a wide range of conditions, including strongly acidic and oxidative environments. This stability, however, makes its removal challenging, often requiring harsh reducing agents (e.g., sodium in liquid ammonia (B1221849) or magnesium in methanol).

For the synthesis of this compound, the Boc group is often the most strategic choice, as its acid-labile removal is orthogonal to the chloro-substituents and the conditions often used for modifying other parts of the molecule.

Reactions at the Nitrogen Atom of the Tetrahydroquinoline Ring

The secondary amine within the piperidine (B6355638) ring of this compound is a key site for chemical modification. Common reactions at this nitrogen atom include acylation and alkylation, which are fundamental for altering the compound's electronic properties and for introducing protecting groups necessary for subsequent selective transformations.

N-Acylation: The nitrogen atom can be readily acylated using various acylating agents. A common transformation is the introduction of a tert-butoxycarbonyl (Boc) group, which serves as a protecting group. This is typically achieved by reacting the tetrahydroquinoline with di-tert-butyl dicarbonate in the presence of a base. Other acyl groups can also be introduced, which can influence the regioselectivity of subsequent reactions on the aromatic ring.

N-Alkylation: Alkylation of the nitrogen atom can be achieved using alkyl halides. Furthermore, modern catalytic methods such as boronic acid-catalyzed reductive alkylation with carbonyl compounds provide a pathway to N-alkylated tetrahydroquinolines under mild conditions. organic-chemistry.org

| Reaction Type | Reagents and Conditions | Product | Purpose / Comments |

| N-Protection | Di-tert-butyl dicarbonate (Boc)₂O, Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Boc-5,7-dichloro-1,2,3,4-tetrahydroquinoline | Protection of the nitrogen atom to prevent side reactions and to influence regioselectivity in subsequent steps. |

| N-Alkylation | R-X (Alkyl halide), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-5,7-dichloro-1,2,3,4-tetrahydroquinoline | Introduction of an alkyl substituent on the nitrogen atom. |

| Reductive Alkylation | RCHO (Aldehyde), Boronic Acid Catalyst, Hantzsch Ester, Solvent | N-Alkyl-5,7-dichloro-1,2,3,4-tetrahydroquinoline | Mild, one-pot procedure for N-alkylation. organic-chemistry.org |

Electrophilic Aromatic Substitution Reactions on the Dichloro-Substituted Phenyl Moiety

The benzene ring of this compound has two available positions for electrophilic substitution: C6 and C8. The reactivity and regioselectivity of these substitutions are governed by the electronic effects of the existing substituents. The annulated amino group (N-1) is a powerful activating, ortho-, para-director, strongly favoring substitution at the C6 (para) and C8 (ortho) positions. The two chlorine atoms at C5 and C7 are deactivating but are also ortho-, para-directing. Their combined influence also directs incoming electrophiles to the C6 and C8 positions. Consequently, electrophilic aromatic substitution is highly favored at these sites.

To control the reaction, the nitrogen atom is often protected (e.g., as an amide or carbamate) to moderate its activating effect and improve selectivity.

Nitration: A thorough study on the nitration of N-protected tetrahydroquinolines has demonstrated that high regioselectivity can be achieved. researchgate.net For instance, nitration of N-trifluoroacetyl-tetrahydroquinoline can yield the 6-nitro derivative with high selectivity under controlled conditions. researchgate.net This provides a reliable method for introducing a nitro group specifically at the C6 position of the 5,7-dichloro analogue.

Friedel-Crafts Acylation: The regioselectivity of Friedel-Crafts acylation is also highly dependent on the N-protecting group. rsc.org Studies have shown that for N-acyl derivatives of tetrahydroquinoline, acylation occurs preferentially at the C6 position. rsc.org This reaction provides a direct method for introducing a keto-functional group onto the aromatic ring.

| Reaction Type | Substrate | Reagents and Conditions | Major Product | Reference |

| Nitration | N-Trifluoroacetyl-1,2,3,4-tetrahydroquinoline | HNO₃, Ac₂O, -25 °C | N-Trifluoroacetyl-6-nitro-1,2,3,4-tetrahydroquinoline | researchgate.net |

| Friedel-Crafts Acylation | N-Acetyl-1,2,3,4-tetrahydroquinoline | Acetyl chloride, AlCl₃, Dichloroethane | 6-Acetyl-N-acetyl-1,2,3,4-tetrahydroquinoline | rsc.org |

Transformations of the Saturated Piperidine Ring

The primary transformation involving the saturated piperidine portion of the molecule is its aromatization through dehydrogenation. This reaction converts the 1,2,3,4-tetrahydroquinoline (B108954) core into the fully aromatic quinoline scaffold.

Dehydrogenation (Aromatization): The conversion of this compound to 5,7-dichloroquinoline can be accomplished using various catalytic systems. Heterogeneous catalysts such as palladium on carbon (Pd/C) are effective, often requiring a hydrogen acceptor or oxidant. researchgate.net More recent methods utilize advanced catalytic systems that can operate under milder conditions, sometimes using air as the oxidant. These include modular o-quinone/co-catalyst systems (e.g., phd/Co(salophen)) and metal-free N,P-co-doped carbon materials, which show high activity and selectivity for the dehydrogenation of various tetrahydroquinolines. organic-chemistry.orgacs.orgrsc.org

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

| Catalytic Dehydrogenation | 1,2,3,4-Tetrahydroquinoline | Pd/C, Ethylene (H₂ acceptor) | Quinoline | researchgate.net |

| Aerobic Dehydrogenation | 1,2,3,4-Tetrahydroquinoline | [Ru(phd)₃]²⁺, Co(salophen), Air, RT | Quinoline | organic-chemistry.orgacs.org |

| Metal-Free Dehydrogenation | 1,2,3,4-Tetrahydroquinoline | N,P-co-doped carbon (NPCH), Air, H₂O, 110 °C | Quinoline | rsc.org |

Functional Group Interconversions on this compound Derivatives

Once functional groups are introduced onto the this compound skeleton, they can be converted into a variety of other functionalities, further expanding the molecular diversity.

Reduction of Nitro Group: A nitro group at the C6 position, introduced via electrophilic nitration (Section 3.2), can be readily reduced to a primary amino group (6-amino-5,7-dichloro-1,2,3,4-tetrahydroquinoline). This transformation is a cornerstone of synthetic chemistry and can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ with Pd/C or PtO₂) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). This introduces a versatile amino group that can undergo a wide range of subsequent reactions, such as diazotization or acylation.

Transformations of Acyl Group: An acyl group, introduced at C6 via a Friedel-Crafts reaction, can also be modified. The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or can be completely reduced to an alkyl group (e.g., 6-ethyl derivative from a 6-acetyl group) through methods like the Wolff-Kishner or Clemmensen reduction.

| Starting Derivative | Reagents and Conditions | Product Derivative | Comments |

| 6-Nitro- | H₂, Pd/C, Ethanol | 6-Amino- | Catalytic hydrogenation is a clean and efficient method for nitro group reduction. |

| 6-Nitro- | Fe, HCl, Ethanol, Reflux | 6-Amino- | A classic and robust method for nitro group reduction. nih.gov |

| 6-Acetyl- | NaBH₄, Methanol | 6-(1-Hydroxyethyl)- | Reduction of a ketone to a secondary alcohol. |

| 6-Acetyl- | H₂NNH₂, KOH, Ethylene Glycol, Heat | 6-Ethyl- | Wolff-Kishner reduction for deoxygenation of the ketone to an alkyl group. |

Design and Synthesis of Derivatives and Analogues of 5,7 Dichloro 1,2,3,4 Tetrahydroquinoline

Structural Modifications of the Dichloro-Tetrahydroquinoline Core

Modifications of the core structure can be targeted at three main regions: the nitrogen atom of the heterocyclic ring, the saturated carbocyclic portion of the ring, and the aromatic ring through the introduction of functional groups like carboxylic acids.

The secondary amine nitrogen (N1) in the 5,7-dichloro-1,2,3,4-tetrahydroquinoline ring is a prime site for functionalization. Standard synthetic protocols for N-alkylation and N-acylation are readily applicable.

N-Alkylation: This can be achieved by reacting the parent tetrahydroquinoline with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, typically in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent.

N-Acylation: The introduction of an acyl group can be performed using acyl chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) or under Schotten-Baumann conditions.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form N-aryl derivatives.

These reactions provide access to a wide array of N-substituted analogues, which can significantly alter the molecule's properties.

Functionalization of the saturated portion of the tetrahydroquinoline ring (positions C2, C3, and C4) allows for the introduction of additional substituents and stereocenters.

C2-Substitution: The synthesis of 2-substituted tetrahydroquinolines can be achieved through several methods. One approach involves a domino reaction of N-indanyl(methoxy)amines with organolithium or Grignard reagents, which proceeds through elimination, rearrangement, and subsequent nucleophilic addition to an imine intermediate. acs.org Another powerful strategy is the biomimetic asymmetric reduction of 2-functionalized quinolines, which can yield chiral 2-substituted tetrahydroquinolines. dicp.ac.cn Asymmetric synthesis using a palladium-catalyzed aza-Michael reaction has also been employed to prepare optically active 2-alkyl-substituted tetrahydroquinolines. rsc.org

C4-Substitution: Direct and selective functionalization at the C4 position has been developed. This method involves a deprotonation-functionalization sequence using organolithium bases in conjunction with phosphoramide (B1221513) ligands, which enables the formation of a tetrahydroquinoline anion. nih.govchemrxiv.org This anion can then be trapped with various electrophiles, including primary and secondary alkyl halides, or used in Negishi cross-coupling reactions with aromatic halides to afford a diverse range of 4-substituted products. nih.govchemrxiv.orgresearchgate.net The Povarov reaction also serves as a primary tool for generating 4-substituted tetrahydroquinolines. researchgate.neteurekaselect.com

C3-Substitution: The introduction of substituents at the C3 position is often achieved as part of a multicomponent reaction that builds the ring system. The Povarov reaction, a [4+2] cycloaddition of N-aryl imines with electron-rich olefins, can generate 2,3,4-trisubstituted tetrahydroquinolines, allowing for substitution at the C3 position from the reaction's outset. nih.gov

The introduction of a carboxylic acid group onto the tetrahydroquinoline framework, particularly on the aromatic ring, is a key functionalization. While direct carboxylation of the pre-formed this compound is challenging, a common and effective strategy is the reduction of a corresponding quinoline-4-carboxylic acid. researchgate.net

This synthetic route would typically involve:

Synthesis of the requisite 5,7-dichloroquinoline-4-carboxylic acid, likely starting from a dichlorinated aniline (B41778) derivative through established quinoline (B57606) syntheses (e.g., the Doebner-von Miller reaction).

Catalytic hydrogenation of the quinoline ring system. The reduction of 2-alkylquinoline-4-carboxylic acids with catalysts like Raney nickel in an aqueous alkali solution has been shown to be stereoselective, yielding cis isomers of the corresponding 1,2,3,4-tetrahydroquinoline-4-carboxylic acids. researchgate.net

This approach provides a reliable pathway to derivatives such as this compound-4-carboxylic acid.

Hybrid Compounds Incorporating the Dichloro-Tetrahydroquinoline Moiety (e.g., with isoxazole (B147169)/isoxazoline)

The creation of hybrid molecules by linking the this compound scaffold to other heterocyclic systems like isoxazole is a modern strategy in medicinal chemistry. A highly efficient method for this is the 1,3-dipolar cycloaddition, often performed under "click chemistry" conditions.

The general synthetic pathway involves two main steps:

N-Propargylation: The nitrogen of the this compound is first functionalized with a propargyl group, typically by reaction with propargyl bromide in the presence of a base. This installs the alkyne functionality required for the subsequent cycloaddition.

1,3-Dipolar Cycloaddition: The N-propargyl tetrahydroquinoline derivative is then reacted with a nitrile oxide. Nitrile oxides are commonly generated in situ from aldoximes using an oxidizing agent like sodium hypochlorite. The cycloaddition reaction between the alkyne and the nitrile oxide proceeds with high regioselectivity to form a 3,5-disubstituted isoxazole ring, linking it to the tetrahydroquinoline core.

This modular approach allows for the synthesis of a large library of hybrid compounds by varying the substituents on both the tetrahydroquinoline and the precursor used to generate the nitrile oxide.

Table 1: Examples of Substituents Used in the Synthesis of Tetrahydroquinoline-Isoxazole Hybrids This table illustrates the types of substitutions that could be applied to a 5,7-dichloro-tetrahydroquinoline core based on general synthetic methods for related hybrids.

| Entry | R1 (on Tetrahydroquinoline) | R2 (on Isoxazole) | Product Structure |

| 1 | H | Phenyl | N-(3-phenylisoxazol-5-ylmethyl)-THQ |

| 2 | 6-Methyl | 4-Chlorophenyl | N-(3-(4-chlorophenyl)isoxazol-5-ylmethyl)-6-methyl-THQ |

| 3 | 8-Methoxy | 4-Methoxyphenyl | N-(3-(4-methoxyphenyl)isoxazol-5-ylmethyl)-8-methoxy-THQ |

| 4 | 5,7-Dichloro (Hypothetical) | 3,4-Dichlorophenyl | N-(3-(3,4-dichlorophenyl)isoxazol-5-ylmethyl)-5,7-dichloro-THQ |

Synthesis of Chiral Analogues of this compound

The development of stereoselective methods to produce enantiomerically pure tetrahydroquinolines is of significant interest. Several powerful strategies exist for the asymmetric synthesis of the tetrahydroquinoline core, which could be applied to produce chiral 5,7-dichloro analogues.

Asymmetric Povarov Reaction: This is one of the most prominent methods for synthesizing chiral tetrahydroquinolines. eurekaselect.com By employing a chiral catalyst, such as a BINOL-derived phosphoric acid, the [4+2] cycloaddition between an aniline (e.g., 3,5-dichloroaniline), an aldehyde, and an alkene can proceed with high diastereo- and enantioselectivity. organic-chemistry.org This approach allows for the simultaneous construction of the ring and up to three contiguous stereocenters. nih.gov

Catalytic Asymmetric Hydrogenation: Another key strategy is the asymmetric hydrogenation of the corresponding quinoline or dihydroquinoline precursors. This is typically achieved using chiral transition metal catalysts. Complexes of iridium and ruthenium with chiral ligands (e.g., chiral phosphines) have proven highly effective in the enantioselective reduction of the C=N bond within the heterocyclic ring, yielding chiral tetrahydroquinolines with excellent enantiomeric excess. dicp.ac.cnrsc.org

Organocatalysis: Chiral organocatalysts, such as primary amines or thioureas, can catalyze asymmetric tandem reactions to produce polysubstituted tetrahydroquinolines with high enantioselectivity. acs.org For example, a chiral phosphoric acid can catalyze both a dehydrative cyclization and a subsequent asymmetric reduction in a one-pot process to yield chiral tetrahydroquinolines from acyclic precursors. organic-chemistry.org

These advanced catalytic methods provide robust platforms for accessing specific stereoisomers of complex tetrahydroquinoline derivatives.

Spectroscopic Analysis and Structural Elucidation of 5,7 Dichloro 1,2,3,4 Tetrahydroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5,7-Dichloro-1,2,3,4-tetrahydroquinoline, ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom.

The ¹H-NMR spectrum of the parent compound, 1,2,3,4-tetrahydroquinoline (B108954), shows complex multiplets for the aromatic protons between 6.4 and 7.0 ppm and distinct signals for the aliphatic protons at C2, C3, and C4. nist.govnist.gov For this compound, the introduction of two electron-withdrawing chlorine atoms on the aromatic ring significantly alters the spectrum. The aromatic protons at C6 and C8 are expected to appear as distinct doublets (or singlets if coupling is minimal) and will be shifted downfield compared to the parent compound due to the deshielding effect of the adjacent chlorine atoms. The aliphatic protons on the saturated ring at positions 2, 3, and 4 would show characteristic triplet or multiplet signals. The proton on the nitrogen (N-H) would typically appear as a broad singlet.

The ¹³C-NMR spectrum provides complementary information. In 1,2,3,4-tetrahydroquinoline, the aromatic carbons resonate in the region of 114-145 ppm, while the aliphatic carbons (C2, C3, C4) appear upfield. For the 5,7-dichloro derivative, the carbons directly bonded to chlorine (C5 and C7) would be significantly shifted, and their chemical shifts are crucial for confirming the substitution pattern. The signals for the other aromatic carbons (C4a, C6, C8, C8a) would also be affected by the substituent effects.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these signals. A COSY spectrum would establish the coupling relationships between protons, for instance, confirming the -CH₂-CH₂-CH₂- sequence in the saturated ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C-NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established substituent effects on the known spectra of 1,2,3,4-tetrahydroquinoline.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~3.3 (t) | ~42 |

| 3 | ~1.9 (m) | ~22 |

| 4 | ~2.7 (t) | ~27 |

| 4a | - | ~125 |

| 5 | - | ~128 (C-Cl) |

| 6 | ~7.0 (d) | ~126 |

| 7 | - | ~129 (C-Cl) |

| 8 | ~6.8 (d) | ~115 |

| 8a | - | ~144 |

| N-H | Broad singlet | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₉Cl₂N), the molecular weight is 201.01 g/mol for the monoisotopic mass. nih.gov

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion (M⁺). The expected pattern would be an [M]⁺ peak, an [M+2]⁺ peak, and an [M+4]⁺ peak with a relative intensity ratio of approximately 9:6:1. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement. rsc.org

The fragmentation pattern in the mass spectrum provides structural information. Upon electron ionization, tetrahydroquinolines typically show a prominent molecular ion peak. A common fragmentation pathway is the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Another characteristic fragmentation is the retro-Diels-Alder (RDA) reaction on the hydrogenated ring, which can provide information about the substituents on both the aromatic and aliphatic portions of the molecule. The cleavage of the C-Cl bonds would also be observed.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ³⁵Cl) | Description | Expected Isotopic Pattern (Relative Intensity) |

|---|---|---|---|

| [M]⁺ | 201 | Molecular Ion | [M]:[M+2]:[M+4] ≈ 9:6:1 |

| [M-H]⁺ | 200 | Loss of a hydrogen atom | [M-H]:[M-H+2]:[M-H+4] ≈ 9:6:1 |

| [M-Cl]⁺ | 166 | Loss of a chlorine atom | [M-Cl]:[M-Cl+2] ≈ 3:1 |

| [C₈H₈N]⁺ | 118 | Fragment from RDA cleavage | - |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. nist.gov

The spectrum for the parent 1,2,3,4-tetrahydroquinoline shows a characteristic N-H stretching vibration around 3400 cm⁻¹. nist.gov Aliphatic C-H stretching vibrations from the CH₂ groups of the saturated ring are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1500-1600 cm⁻¹ region.

For the 5,7-dichloro derivative, additional important peaks would be present. The C-Cl stretching vibrations typically appear in the fingerprint region, between 800 and 600 cm⁻¹, providing strong evidence for the presence of the chloro substituents. The substitution pattern on the benzene (B151609) ring also influences the C-H out-of-plane bending vibrations, which can further help to confirm the positions of the substituents.

Table 3: Characteristic Infrared Absorption Bands for this compound Frequencies are based on data for 1,2,3,4-tetrahydroquinoline and known ranges for specific functional groups. nist.gov

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Secondary Amine |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (CH₂) |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| ~1450 | C-H Bend | Aliphatic (CH₂) |

| 600-800 | C-Cl Stretch | Aryl Halide |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive structural proof by determining the precise three-dimensional arrangement of atoms in a single crystal. While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives, such as 1-tosyl-1,2,3,4-tetrahydroquinoline, provides significant insight into its expected solid-state conformation. researchgate.netnist.gov

In the crystal structure of 1-tosyl-1,2,3,4-tetrahydroquinoline, the six-membered heterocyclic ring adopts a half-chair conformation. researchgate.netnist.gov This is a common and energetically favorable conformation for the tetrahydroquinoline ring system. It is therefore highly probable that this compound would also adopt a similar half-chair conformation in the solid state.

X-ray crystallography is also the definitive method for determining the absolute stereochemistry of chiral molecules. While this compound is achiral, the introduction of a substituent at positions 2, 3, or 4 could create a stereocenter. For such a chiral derivative, X-ray analysis of a single crystal would unambiguously determine its R or S configuration. The analysis also provides precise bond lengths, bond angles, and torsion angles, which can be used to understand the steric and electronic effects of the chloro substituents on the molecular geometry.

Table 4: Representative Crystallographic Data for a Tetrahydroquinoline Derivative (1-tosyl-1,2,3,4-tetrahydroquinoline) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Heterocyclic Ring Conformation | Half-chair |

| Dihedral Angle (Aromatic Rings) | 47.74 (10)° |

Computational Chemistry and Molecular Modeling Studies of 5,7 Dichloro 1,2,3,4 Tetrahydroquinoline and Its Analogues

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis, MEP, Fukui functions)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties and reactivity of molecules. arabjchem.orgsemanticscholar.org For analogues of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline, such as 5,7-dichloro-8-hydroxyquinoline (57DC8HQ), DFT calculations have been employed to investigate their molecular geometry, electronic structure, and reactivity descriptors. semanticscholar.orguantwerpen.be These calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311++G(d), to obtain accurate predictions of molecular properties. arabjchem.orguantwerpen.be

Frontier Molecular Orbitals (HOMO-LUMO) Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. uantwerpen.be The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity. semanticscholar.org For the analogue 5,7-dichloro-8-hydroxyquinoline (57DC8HQ), the HOMO-LUMO gap has been calculated to be 2.231 eV. uantwerpen.be This value, along with other quantum-molecular descriptors, helps in comparing the reactivity of different quinoline (B57606) derivatives. arabjchem.org

Molecular Electrostatic Potential (MEP): The MEP surface is used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack. researchgate.net It provides a visual method for understanding the relative polarity and reactive regions of a molecule. researchgate.net For quinoline derivatives, MEP analysis helps identify the electron-rich (negative potential) and electron-poor (positive potential) areas, which is crucial for understanding intermolecular interactions. uantwerpen.be

Fukui Functions: Fukui functions are used to describe the reactivity of different atomic sites within a molecule. These local reactivity descriptors are essential for pinpointing the specific atoms most likely to participate in chemical reactions. arabjchem.org Along with MEP and Average Local Ionization Energy (ALIE) surfaces, Fukui functions provide a detailed map of a molecule's reactivity. uantwerpen.be

Table 1: Quantum Chemical Properties of 5,7-dichloro-8-hydroxyquinoline (57DC8HQ)

| Property | Calculated Value | Reference |

| HOMO-LUMO Gap (eV) | 2.231 | uantwerpen.be |

| Ionization Potential (I) (eV) | 7.347 | uantwerpen.be |

| Electron Affinity (A) (eV) | 5.116 | uantwerpen.be |

| Global Hardness (η) | 1.116 | uantwerpen.be |

| Global Electrophilicity (ω) (eV) | 17.40 | uantwerpen.be |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. uantwerpen.be For tetrahydroquinoline derivatives, MD simulations are crucial for understanding how they adapt their shape to fit into the binding sites of biological targets. mdpi.com

Conformational analysis of the parent 1,2,3,4-tetrahydroquinoline (B108954) (THQ) molecule reveals the existence of multiple stable conformers. nih.gov High-level quantum chemistry calculations have identified four stable conformations, which exist as two pairs of energetically equivalent enantiomers. nih.gov The most stable conformers are twisted structures, with the key difference being the axial or equatorial position of the N-H group. researchgate.net The energy barrier between these conformers is relatively low, suggesting that the molecule can easily interconvert between different shapes. nih.gov

In studies of tetrahydroquinoline analogues as inhibitors of specific targets like Lysine-specific demethylase 1 (LSD1), MD simulations have shown that the ligand-protein complexes remain stable throughout the simulation period. mdpi.com The root-mean-square deviation (RMSD) values for both the protein and the ligand typically remain below 2 Å, indicating a stable binding mode and conformation. mdpi.com These simulations confirm that the inhibitors can maintain a favorable "U-shaped" conformation within the substrate-binding region of the target protein. mdpi.com

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein. ksu.edu.sa This method is widely used to screen potential drug candidates and elucidate their mechanism of action at a molecular level.

For analogues of this compound, docking studies have been performed to evaluate their potential as inhibitors for various therapeutic targets. For instance, the analogue 5,7-dichloro-8-hydroxyquinoline (57DC8HQ) was docked against a decarboxylase inhibitor (PDB ID: 1KV8), which is relevant for developing new antiparkinsonian drugs. uantwerpen.be The study reported a strong binding affinity, suggesting that quinoline derivatives could be promising lead compounds. uantwerpen.be

In another study, novel tetrahydroquinoline derivatives were designed as potential inhibitors of the mTOR protein, a key player in cancer cell growth. mdpi.com Molecular docking and MD simulations highlighted strong binding interactions and stability within the mTOR active site. mdpi.com Similarly, tetrahydroquinoline derivatives have been investigated as inhibitors for Lysine-specific demethylase 1 (LSD1), a significant target in anticancer drug research. mdpi.com

Table 2: Molecular Docking Results for Tetrahydroquinoline Analogues

| Compound/Analogue | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Reference |

| 5,7-dichloro-8-hydroxyquinoline | Decarboxylase inhibitor (1KV8) | -6.0 | uantwerpen.be |

| Proceraside A | CDK-2 | -9.0 | ksu.edu.sa |

| Proceraside A | Topoisomerase I | -8.5 | ksu.edu.sa |

| Proceraside A | BCL-2 | -8.4 | ksu.edu.sa |

These studies demonstrate the utility of molecular docking in identifying potential biological targets for quinoline derivatives and understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. ksu.edu.sa

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of newly designed molecules before their synthesis.

For tetrahydroquinoline derivatives, 3D-QSAR models have been successfully developed to predict their inhibitory activity against specific targets. In a study targeting Lysine-specific demethylase 1 (LSD1), 3D-QSAR models were built using a set of 40 tetrahydroquinoline inhibitors. mdpi.com Both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) methods yielded models with good statistical and predictive properties. mdpi.com

The CoMSIA model, which included steric, hydrophobic, hydrogen bond acceptor, and donor fields, showed that hydrophobic and hydrogen bond donor properties were particularly important for the inhibitory activity. mdpi.com The contour maps generated from these models provide a visual guide for designing new derivatives with enhanced potency by indicating where to add or remove specific chemical groups to improve interactions with the target. mdpi.com

Table 3: Statistical Results of 3D-QSAR Models for Tetrahydroquinoline-based LSD1 Inhibitors

| Model | q² (Cross-validated correlation coefficient) | R²pred (External prediction ability) | Field Contributions | Reference |

| CoMFA | 0.778 | 0.709 | Steric, Electrostatic | mdpi.com |

| CoMSIA | 0.764 | 0.713 | Steric (15%), Hydrophobic (34.3%), H-bond Acceptor (20.1%), H-bond Donor (30.7%) | mdpi.com |

QSAR studies on other quinoline derivatives, such as 5,8-Quinolinequinones, have also been conducted to establish relationships between molecular properties (like electrophilic index and ionization potential) and anti-proliferative activity. researchgate.net These models serve as powerful tools for optimizing the structure of lead compounds to achieve desired biological effects.

Biological Activities and Pharmacological Relevance of the 5,7 Dichloro 1,2,3,4 Tetrahydroquinoline Scaffold

General Pharmacological Profiles of Tetrahydroquinoline Derivatives

The tetrahydroquinoline (THQ) scaffold is a foundational structure in a multitude of natural and synthetic compounds that exhibit a wide array of biological activities. nih.gov As nitrogen-containing heterocyclic compounds, THQs are recognized for their significant therapeutic potential. nih.govmdpi.com Research has consistently demonstrated their relevance in medicinal chemistry, with activities including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov

Naturally occurring and synthetically derived THQs have been identified as potent cytotoxic agents against human cancer cell lines, acting through various mechanisms such as inducing apoptosis and inhibiting cell migration. researchgate.net Furthermore, their ability to act as inhibitors of radical chain oxidation makes them valuable in contexts where antioxidant effects can enhance therapeutic outcomes. researchgate.net The versatility of the THQ core allows for structural modifications that lead to a broad spectrum of pharmacological applications, from antiarrhythmic and cardiovascular agents to immunosuppressants. nih.gov This structural adaptability has made the THQ nucleus a privileged scaffold in drug discovery, with derivatives being investigated for treating neurodegenerative diseases, viral infections like HIV, and parasitic diseases. nih.govnih.govnuph.edu.ua

Neuropharmacological Activities of 5,7-Dichloro-1,2,3,4-tetrahydroquinoline Derivatives (e.g., NMDA receptor glycine (B1666218) site antagonism)

Derivatives of the this compound scaffold are of interest for their potential neuropharmacological activities, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, has a glycine co-agonist binding site on its GluN1 subunit which is a critical target for therapeutic intervention. nih.govnih.gov

While direct studies on this compound itself are specific, the broader class of chlorinated quinoline (B57606) and kynurenic acid derivatives provides a strong rationale for this interest. For instance, 5,7-dichlorokynurenic acid (DCKA) is a well-established potent and selective antagonist of the NMDA receptor at the glycine binding site. nih.govnih.gov The structural similarity suggests that chlorinated tetrahydroquinolines could exhibit analogous activity. The development of ligands for NMDA receptors is a significant area of research for addressing various neurological and psychiatric disorders. nih.gov Although many potent NMDA antagonists have been developed, their clinical application has often been limited by side effects, driving the search for new modulators with improved therapeutic profiles. nih.govnih.gov

Anti-cancer Activities and Mechanism Exploration (e.g., EGFR inhibition, c-Met kinase inhibition)

The tetrahydroquinoline framework is integral to the development of novel anti-cancer agents. researchgate.netnih.gov Derivatives have demonstrated significant cytotoxic and anti-proliferative activity against a range of cancer cell lines, including those for lung, breast, and colorectal cancer. researchgate.netmdpi.comresearchgate.net The mechanisms underlying these activities are diverse and include the induction of apoptosis, interruption of the cell cycle, and inhibition of cell migration. researchgate.net

One key mechanism involves the inhibition of critical signaling pathways. For example, certain morpholine-substituted tetrahydroquinoline derivatives have been designed and identified as potent inhibitors of the mTOR protein, a crucial regulator of cancer cell growth and survival. mdpi.com Computational and cellular studies have confirmed that these compounds can bind effectively to the mTOR active site, leading to programmed cell death (apoptosis). mdpi.com Another strategy involves evoking cellular stress by increasing intracellular reactive oxygen species (ROS), which can disrupt the balance of cell survival and trigger autophagy, as seen with certain tetrahydroquinolinone derivatives in colorectal cancer cells. researchgate.net

The anti-cancer potential is often influenced by the specific substituents on the tetrahydroquinoline ring. mdpi.com For instance, the presence of electron-withdrawing groups like trifluoromethyl can enhance cytotoxic activity. mdpi.com

Below is a table summarizing the in vitro cytotoxicity of selected morpholine-substituted tetrahydroquinoline derivatives against various cancer cell lines.

| Compound | Target Cell Line | IC₅₀ (µM) | Reference |

| 10e | A549 (Lung Cancer) | 0.033 ± 0.003 | mdpi.com |

| 10h | MCF-7 (Breast Cancer) | 0.087 ± 0.007 | mdpi.com |

| 10d | A549 (Lung Cancer) | 0.062 ± 0.01 | mdpi.com |

| 10d | MCF-7 (Breast Cancer) | 0.58 ± 0.11 | mdpi.com |

| 10d | MDA-MB-231 (Breast Cancer) | 1.003 ± 0.008 | mdpi.com |

Enzyme Inhibition Studies (e.g., cholinesterases, proteasome)

The tetrahydroquinoline scaffold serves as a basis for designing potent enzyme inhibitors relevant to various diseases. A significant area of focus has been the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—which is a primary strategy for the palliative treatment of Alzheimer's disease. nih.govnih.gov

Hybrid molecules incorporating both tetrahydroquinoline and isoxazoline (B3343090) or isoxazole (B147169) moieties have been synthesized and evaluated for their cholinesterase inhibitory potential. nih.gov These studies revealed that specific structural features, such as the presence of a chlorine atom on the THQ framework, can lead to good inhibitory action against AChE with high selectivity over BChE. nih.gov For example, a THQ-isoxazoline hybrid compound (5n) with a chlorine substituent showed an IC₅₀ value of 4.24 µM against AChE. nih.gov Conversely, other derivatives demonstrated greater potency and selectivity for BChE. nih.gov

Beyond cholinesterases, THQ derivatives have been explored as inhibitors of other enzymes. Synthetic tetrahydroisoquinoline derivatives have shown inhibitory activity against dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are important targets in cancer therapy. nih.gov Additionally, related quinoline structures, such as 6,7-dichloro-5,8-quinolinedione, have been studied as substrates for the enzyme DT-diaphorase (NQO1), which is overexpressed in many types of tumors. mdpi.com

The following table presents the inhibitory activity of selected THQ-hybrid compounds on cholinesterases.

| Compound | Enzyme | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| 5n (R₁ = Cl) | AChE | 4.24 | 5.19 | nih.gov |

| 5k (R₁ = OCH₃) | AChE | < 15.26 | 16.8 | nih.gov |

| 5o (R₁ = Cl) | AChE | < 15.26 | 6.35 | nih.gov |

| 5p (R₁ = Cl) | AChE | < 15.26 | 8.61 | nih.gov |

| 6aa | BChE | 3.97 | 0.04 (vs AChE) | nih.gov |

Antioxidant Properties of Tetrahydroquinolines

Tetrahydroquinoline derivatives are recognized for their potent antioxidant properties, which are crucial for combating oxidative stress implicated in various pathological conditions, including neurodegenerative diseases. mdpi.comresearchgate.netbohrium.com These compounds act as effective inhibitors of radical chain oxidation. researchgate.netbohrium.com Their antioxidant capacity is often evaluated through assays such as DPPH and ABTS, where they have demonstrated exceptional radical-scavenging activity. mdpi.com

In some studies, novel synthesized THQ derivatives have shown antioxidant capacity significantly greater than that of the standard antioxidant, ascorbic acid. mdpi.com The mechanism behind this activity is often attributed to a single electron transfer (SET) process, where the THQ molecule donates an electron to neutralize free radicals. mdpi.com The antioxidant efficiency of tetrahydroquinolines is dependent on their specific chemical structure and the nature of the active inhibition site. researchgate.net This property not only has direct therapeutic implications but can also augment the efficacy of drugs by mitigating undesirable side effects related to lipid peroxidation in cell membranes. researchgate.net

Receptor Modulatory Activities (e.g., vasopressin 1b receptor antagonism, GPCRs, nuclear receptors, glucocorticoid receptor)

The tetrahydroquinoline scaffold is a versatile platform for developing ligands that modulate a variety of receptors, including G protein-coupled receptors (GPCRs) and nuclear receptors. nih.govnih.govnih.gov

Vasopressin 1b (V1b) Receptor Antagonism: A novel series of potent and selective V1b receptor antagonists have been developed based on a tetrahydroquinoline core. nih.gov V1b antagonists are being investigated as potential treatments for depression and anxiety, as the vasopressin system is involved in stress-related disorders. nih.govnih.gov The incorporation of a sulfonamide linker to the THQ core led to the identification of antagonists with high affinity and selectivity. nih.gov

Glucocorticoid Receptor (GR) Modulation: Tetrahydroquinoline derivatives have been synthesized and profiled as selective modulators of the glucocorticoid receptor, a key nuclear receptor. nih.gov Structure-activity relationship studies have led to the discovery of orally available, GR-selective agonists with high in vivo activity. nih.gov Nonsteroidal GR ligands based on a 6-indole-1,2,3,4-tetrahydroquinoline scaffold have also been reported, showing good binding affinity and selectivity over other steroid receptors. nih.gov These selective glucocorticoid receptor agonists (SEGRAs) are of interest in cancer therapy, as they aim to separate the therapeutic anti-inflammatory and anti-cancer effects from the metabolic side effects associated with traditional glucocorticoids. mdpi.com

Other GPCR and Sigma Receptor Ligands: The rigid phenethylamine (B48288) backbone inherent in the THQ structure makes it a privileged motif for GPCR ligands. nih.gov Screening of THQ derivatives has identified selective ligands for serotonin (B10506) receptors, such as 5-HT₂B and 5-HT₇, as well as for the σ₁ receptor, each with low nanomolar binding affinities. nih.gov Such selective modulators are valuable tools for research and potential therapeutic development for a wide range of disorders. nih.gov

Structure Activity Relationship Sar Studies for 5,7 Dichloro 1,2,3,4 Tetrahydroquinoline Derivatives

Impact of the 5,7-Dichloro Substitution on Biological Activity

The introduction of chlorine atoms into a parent molecule is a common strategy in medicinal chemistry to modulate biological activity. eurochlor.org The presence and positioning of these halogen substituents can significantly alter a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, thereby influencing its interaction with biological targets. eurochlor.org In the case of the 1,2,3,4-tetrahydroquinoline (B108954) scaffold, the 5,7-dichloro substitution pattern creates a distinct electronic environment on the aromatic ring that is foundational to the observed biological activities of its derivatives.

The two chlorine atoms are strong electron-withdrawing groups, which reduce the electron density of the benzene (B151609) ring. This electronic perturbation is crucial for the potency of certain derivatives, such as those designed as antagonists for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. Research has utilized the 5,7-dichloro-substituted scaffold as the basis for developing potent antagonists, indicating that this specific substitution is favorable for high-affinity binding at this particular receptor.

However, the effect of chlorination is highly dependent on its position on the scaffold. For example, in a study on chloroindole derivatives with herbicidal activity, the 5,7-dichloro derivative was found to be significantly less active than the 4-chloro and 7-chloro analogues, demonstrating that a simple increase in chlorination does not guarantee enhanced activity. eurochlor.org This underscores the principle that the specific placement of the chlorine atoms on the tetrahydroquinoline ring at positions 5 and 7 is a key determinant of the resulting pharmacological profile, rather than a generic effect of halogenation. eurochlor.org

Stereochemical Requirements for Observed Pharmacological Effects

Stereochemistry is a paramount factor in the biological activity of 5,7-dichloro-1,2,3,4-tetrahydroquinoline derivatives, particularly for those targeting specific receptor binding sites. Studies on antagonists of the NMDA receptor's glycine site have elucidated stringent stereochemical requirements for potent inhibition. The spatial arrangement of substituents on the saturated ring dictates the molecule's ability to fit correctly within the receptor's binding pocket.

A critical finding is the requirement for a pseudoequatorial placement of a carboxylate group at the 2-position of the tetrahydroquinoline ring for effective binding. This orientation ensures an optimal interaction with the receptor. Furthermore, the stereochemistry of substituents at the 4-position has a profound impact on potency. In a series of 4-acetate derivatives of 2-carboxy-5,7-dichloro-1,2,3,4-tetrahydroquinoline, a significant difference in activity was observed between diastereomers. The trans-4-acetic acid isomer demonstrated a 100-fold greater affinity for the glycine binding site than its corresponding cis isomer. This highlights a clear stereoselective preference, suggesting that the trans configuration allows the acetic acid moiety to access a high-affinity binding pocket that is not as accessible to the cis isomer.

Table 1: Impact of Stereochemistry on NMDA Receptor Glycine Site Affinity This table illustrates the difference in binding affinity between cis and trans isomers at the 4-position of 2-carboxy-5,7-dichloro-1,2,3,4-tetrahydroquinoline derivatives.

| Compound | Substituent at C4 | Relative Configuration | Binding Affinity |

|---|---|---|---|

| Derivative A | Acetic Acid | cis | Low |

| Derivative B | Acetic Acid | trans | High (100x > cis isomer) |

Interestingly, while the 4-acetate series showed high stereoselectivity, derivatives where the 4-position was substituted with cis- and trans-benzyloxycarbonyl or cis- and trans-carboxamido groups displayed comparable activity to each other with negligible stereoselectivity. This suggests that the nature of the substituent at the 4-position, in combination with its stereochemical orientation, fine-tunes the interaction with the receptor.

Influence of N-Substituents on Biological Potency

The nitrogen atom at the 1-position of the 1,2,3,4-tetrahydroquinoline ring is a key site for chemical modification, and the nature of the substituent at this position can profoundly influence biological potency. The secondary amine of the parent scaffold provides a nucleophilic handle for the introduction of a wide variety of functional groups, turning the N-H group into an N-R group. These N-substituents can alter the molecule's polarity, size, and hydrogen bonding capability, thereby affecting its absorption, distribution, and target interaction.

For instance, the synthesis of N-Mannich bases from a tetrahydroquinoline core demonstrates how this position can be functionalized. nih.gov This type of reaction attaches a new aminomethyl group to the nitrogen, which can introduce new interaction points and lead to diverse biological activities, such as antioxidant and enzyme inhibitory effects. nih.gov While specific data on N-substituted derivatives of the 5,7-dichloro scaffold is limited in the available literature, the principles from related series are applicable. For example, in a series of tetrahydroquinoline derivatives developed as mTOR inhibitors, the nitrogen was acylated with a tetrahydropyran-4-carbonyl group, which was integral to the structure's activity. mdpi.com The N-acyl group positions the rest of the molecule for interaction with the target enzyme. These examples establish that the N-substituent is a critical modulator of biological activity, acting as a vector that can be modified to tune the potency and selectivity of the resulting compounds.

Effects of Substitutions on the Saturated Ring and Other Positions